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Compound of Interest

Compound Name: ELR510444

Cat. No.: B612144 Get Quote

This guide provides a comprehensive comparison of the anti-tumor activity of the

investigational agent ELR510444 against standard-of-care therapies for renal cell carcinoma

(RCC) and triple-negative breast cancer (TNBC). The objective is to furnish researchers,

scientists, and drug development professionals with a detailed overview of ELR510444's

performance, supported by experimental data.

Mechanism of Action
ELR510444 exhibits a dual mechanism of action, distinguishing it from conventional

chemotherapeutic agents. It functions as both a microtubule disruptor and an inhibitor of

hypoxia-inducible factor 1-alpha (HIF-1α).[1][2] Microtubule disruption leads to mitotic arrest

and apoptosis in cancer cells, a mechanism shared with taxanes like paclitaxel.[3][4][5][6][7]

Additionally, by inhibiting HIF-1α, ELR510444 targets a key transcription factor involved in

tumor angiogenesis and survival, a pathway also targeted by agents like sorafenib in renal cell

carcinoma.[8][9][10][11][12]

In contrast, Paclitaxel, a standard therapy for TNBC, primarily functions by stabilizing

microtubules, which inhibits the normal dynamic reorganization of the microtubule network

required for mitosis and cell division.[3][4][5][6][7] Sorafenib, used in the treatment of advanced

RCC, is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR

and PDGFR, thereby inhibiting tumor angiogenesis and cell proliferation.[9][10][11][12]
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Figure 1. Dual mechanism of action of ELR510444.

In Vitro Anti-Tumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

ELR510444 and comparator drugs in relevant cancer cell lines. Lower IC50 values indicate

greater potency.

Compound Cell Line Cancer Type IC50 (nM) Citation(s)

ELR510444 MDA-MB-231
Triple-Negative

Breast Cancer
30.9

[13][14][15][16]

[17]

ELR510444
Cancer Cell

Panel
Various 9 - 43 [18]

Paclitaxel MDA-MB-231
Triple-Negative

Breast Cancer
2 - 300 [19][20][21][22]

Sorafenib 786-O, A498
Renal Cell

Carcinoma

Data Not

Available

In Vivo Anti-Tumor Activity
The efficacy of ELR510444 in preclinical xenograft models is compared with standard therapies

in the table below.
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Compound Cancer Model Dosing Key Findings Citation(s)

ELR510444
786-O & A498

RCC Xenografts
3-6 mg/kg (oral)

Significantly

reduced tumor

burden,

increased

necrosis and

apoptosis, and

inhibited

angiogenesis.

[1][2][8][23]

ELR510444

MDA-MB-231

Breast Cancer

Xenograft

3-6 mg/kg (oral)

Potent anti-tumor

activity with at

least a 2-fold

therapeutic

window.

[13][14][15][18]

Sorafenib
786-O RCC

Xenograft

15-30 mg/kg

(oral)

Partial tumor

growth inhibition

at 15 mg/kg and

complete tumor

stasis at ≥30

mg/kg.

[24][25][26][27]

[28]

Paclitaxel

MDA-MB-231

Breast Cancer

Xenograft

10-15 mg/kg (i.v.)

Strong anti-tumor

activity (T/C =

6.5% at 15

mg/kg).

[29][30][31][32]

[33]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay
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Figure 2. Workflow for the MTT cell viability assay.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compound or

vehicle control.
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Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a

humidified atmosphere.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert

the yellow MTT to purple formazan crystals.

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added

to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The intensity of the purple color is directly proportional to the number of

viable cells.

Clonogenic Survival Assay
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Figure 3. Workflow for the clonogenic survival assay.

Cell Treatment: Cells are treated with the test compound for a defined period.

Cell Plating: A known number of viable cells are seeded into culture dishes.

Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.

Fixation and Staining: Colonies are fixed with a solution such as methanol and stained with a

dye like crystal violet.

Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is

calculated by normalizing the plating efficiency of treated cells to that of control cells.

In Vivo Xenograft Study
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Figure 4. Workflow for an in vivo xenograft study.

Cell Implantation: A specific number of cancer cells are injected subcutaneously or

orthotopically into immunocompromised mice.

Tumor Establishment: Tumors are allowed to grow to a palpable size.

Randomization: Mice are randomized into treatment and control groups.

Drug Administration: The test compound or vehicle is administered according to a predefined

schedule and route.
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Monitoring: Tumor volume and body weight are measured regularly.

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be

processed for further analysis such as histology (e.g., H&E, TUNEL, CD31 staining).

Conclusion
ELR510444 demonstrates potent anti-tumor activity in preclinical models of renal cell

carcinoma and triple-negative breast cancer. Its dual mechanism of action, targeting both

microtubule dynamics and the HIF-1α pathway, offers a potential advantage over single-target

agents. The in vitro and in vivo data presented in this guide suggest that ELR510444 warrants

further investigation as a promising therapeutic candidate. Direct comparative studies with

standard-of-care agents under identical experimental conditions will be crucial for definitively

establishing its relative efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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